molecular formula C10H6ClNO2 B1627902 2-Hydroxyquinoline-4-formylchloride CAS No. 57659-08-2

2-Hydroxyquinoline-4-formylchloride

Cat. No. B1627902
CAS RN: 57659-08-2
M. Wt: 207.61 g/mol
InChI Key: JVXMGJKPFSKMKM-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-4-formylchloride is a heterocyclic organic compound with the chemical formula C9H6ClNO2 . It belongs to the class of hydroquinolones , which are hydrogenated quinolines bearing a ketone group. Quinolines, including 2-hydroxyquinoline derivatives, have versatile applications in industrial and synthetic organic chemistry. The compound’s structure consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring system .


Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller , and Conrad Limpach have been historically used. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of the quinoline scaffold. These methods aim to address drawbacks and minimize environmental impact .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyquinoline-4-formylchloride is C9H6ClNO2 . It contains a hydroxyl group (OH) and a formyl group (CHO) attached to the quinoline ring. The chlorine atom (Cl) substitutes one of the hydrogen atoms. The compound’s 3D structure reveals the arrangement of these functional groups .


Chemical Reactions Analysis

2-Hydroxyquinoline-4-formylchloride can participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization. These reactions lead to the formation of derivatives with diverse properties. For example, it can undergo reactions with amines, alcohols, and other nucleophiles to yield substituted quinoline derivatives .


Physical And Chemical Properties Analysis

  • Purity : Typically ≥98% (by HPLC)

properties

IUPAC Name

2-oxo-1H-quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXMGJKPFSKMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611444
Record name 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57659-08-2
Record name 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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